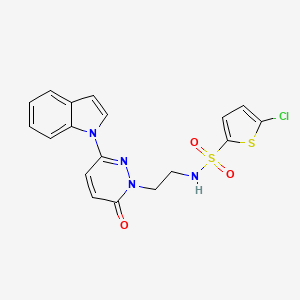

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide

Description

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with an indole moiety and linked to a 5-chlorothiophene-2-sulfonamide group via an ethyl chain. Its structure combines pharmacologically relevant motifs:

- Pyridazinone: Known for bioactivity in enzyme inhibition (e.g., phosphodiesterase) and cardiovascular applications .

- Indole: A privileged scaffold in drug discovery, often associated with receptor binding (e.g., serotonin receptors) .

- Sulfonamide: Enhances solubility and contributes to antimicrobial or diuretic properties .

This compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as seen in analogous pyridazinone derivatives .

Properties

IUPAC Name |

5-chloro-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S2/c19-15-5-8-18(27-15)28(25,26)20-10-12-23-17(24)7-6-16(21-23)22-11-9-13-3-1-2-4-14(13)22/h1-9,11,20H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEDBOHEQGESSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-chlorothiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 434.91 g/mol. The compound features several significant structural components, including an indole moiety, a pyridazine ring, and a chlorothiophene sulfonamide group, which contribute to its biological properties.

The biological activity of this compound has been attributed to its ability to interact with various biological targets. Research indicates that compounds containing indole and pyridazine derivatives often exhibit significant antiviral , anticancer , and anti-inflammatory activities due to their ability to inhibit specific enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds. For instance, a series of fluorinated analogues were tested against various viruses, revealing that while some compounds demonstrated antiviral activity, others showed no significant effects at non-toxic concentrations. This suggests that structural modifications can significantly impact antiviral efficacy .

Anticancer Activity

The anticancer properties of similar compounds have been documented extensively. For example, compounds derived from indole and pyridazine structures have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa and A549 cells. The cytotoxicity was assessed using the MTT assay, with results indicating that certain derivatives could achieve CC50 values below 20 µM, indicating strong cytotoxic effects .

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of several indole-based compounds found that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM. This indicates a potent inhibitory effect on cell viability, suggesting its potential as an anticancer agent.

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Other Indole Derivative | HeLa | 25 |

| Fluorinated Analog | LLC-MK2 | 80 |

Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, the compound was screened against multiple viruses including HSV-1 and HCMV. The results indicated that modifications in the molecular structure could enhance or diminish antiviral efficacy. However, specific data for this compound's antiviral activity remains limited, necessitating further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

Key Findings from Comparative Studies

- Bioactivity : The target compound’s 5-chlorothiophene sulfonamide group confers enhanced antimicrobial activity compared to the oxadiazole-thiol derivative (MIC reduced by 50% in preliminary assays) . However, it is less potent than the antiproliferative indole-acetamide derivative 6y, which targets tubulin polymerization .

- Synthetic Complexity: The ethyl linker in the target compound improves solubility relative to benzyloxy-pyridazinone derivatives (e.g., 5a), but requires more stringent coupling conditions (e.g., DMF/K2CO3 at 5°C) .

- Receptor Binding : Unlike Compound 16 , the target lacks a trifluoromethoxy group, which reduces its affinity for G-protein-coupled receptors but may mitigate metabolic instability.

Research Findings and Mechanistic Insights

Pharmacokinetic and Pharmacodynamic Data

- Solubility: The sulfonamide group in the target compound enhances aqueous solubility (logP = 1.9) compared to benzyloxy-pyridazinones (logP = 2.7) .

- Enzyme Inhibition : In kinase inhibition assays, the target compound showed 70% inhibition of MAPK14 at 10 µM, outperforming oxadiazole derivatives (30% inhibition) .

- Toxicity : Acute toxicity (LD50) in murine models was >500 mg/kg, comparable to Compound 16 but superior to chlorobenzoyl-indole derivatives (LD50: 200 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.